molecular formula C6H12O3S B13513260 (3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

Cat. No.: B13513260
M. Wt: 164.22 g/mol
InChI Key: KAFOUQHCYDGYBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and sulfonylation processes .

Industrial Production Methods

Industrial production of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is unique due to its specific stereochemistry and the presence of the methanesulfonyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

(3-methylsulfonylcyclobutyl)methanol

InChI

InChI=1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3

InChI Key

KAFOUQHCYDGYBE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC(C1)CO

Origin of Product

United States

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